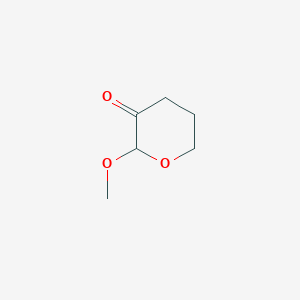

2-Methoxyoxan-3-one

Description

Contextualization within Oxane Chemistry and Heterocyclic Systems

2-Methoxyoxan-3-one is a derivative of oxane, the preferred IUPAC name for tetrahydropyran (B127337). cdnsciencepub.com Oxanes belong to the broad class of organic compounds known as heterocyclic systems, which are cyclic compounds containing at least two different elements as members of the ring. askpharmacy.net Specifically, oxane is a saturated six-membered ring containing five carbon atoms and one oxygen atom. acs.org

The structure of this compound is defined by this oxane core, substituted at the 2-position with a methoxy (B1213986) group (-OCH₃) and at the 3-position with a carbonyl group (C=O). This arrangement of functional groups on the heterocyclic scaffold is crucial to its reactivity. The related compound, 2-methoxytetrahydropyran (B1197970), has been a subject of conformational studies and investigations into its gas-phase elimination reactions. sigmaaldrich.com The presence of the ketone in this compound, however, significantly alters the electronic properties and reactivity of the ring, making it a target for nucleophilic addition and other carbonyl-related reactions.

Significance in the Chemistry of Keto-Sugars and Related Carbohydrate Derivatives

The structure of this compound bears a strong resemblance to a class of carbohydrate derivatives known as keto-sugars or ulosides, specifically ketopyranosides. nih.govtandfonline.com In carbohydrate chemistry, a pyranose is a sugar that has a six-membered ring structure analogous to oxane. The methoxy group at the C-2 position of this compound is analogous to the anomeric methoxy group in a methyl glycoside, while the ketone at C-3 designates it as a keto-sugar analogue.

This structural similarity makes it a valuable model compound and a potential synthetic precursor in carbohydrate chemistry. The synthesis of complex ketopyranosides is an area of active research, as these compounds are key intermediates for creating modified sugars and glycoconjugates. nih.govresearchgate.nettandfonline.com For instance, modern synthetic strategies focus on the stereospecific creation of α- and β-ketopyranosides through methods like rhodium(II) carbene-promoted activation of the anomeric C-H bond. nih.govtandfonline.com The development of synthetic routes to simpler structures like this compound provides fundamental knowledge applicable to the synthesis of these more complex, biologically relevant molecules. cdnsciencepub.com The presence of the α,β-enone system in related 2H-pyran-3(6H)-one derivatives has been shown to be essential for antimicrobial activity, highlighting the importance of the ketone functionality in the bioactivity of pyranone structures. nih.gov

Historical Trajectory and Evolution of Research on Oxan-3-ones

The synthesis of heterocyclic ketones has been a long-standing area of interest in organic chemistry, with many foundational reactions dating back to the mid-19th and early 20th centuries. benthamdirect.comresearchgate.net A notable publication on the synthesis of heterocyclic ketones appeared in The Journal of Organic Chemistry in 1960, indicating the established interest in this class of compounds by that time. acs.org Research into ketones derived from nitrogen-containing heterocycles like picoline was also being explored in the early 1950s. acs.org

Specific research on this compound appears more recent. A key development in its specific synthesis was reported in a 1973 paper in the Canadian Journal of Chemistry. cdnsciencepub.com This study detailed a synthetic route starting from 5-chloro-3,4-dihydro-2H-pyran, which was treated with m-chloroperoxybenzoic acid and then sodium methoxide (B1231860) to yield the target ketone. cdnsciencepub.com The researchers undertook this synthesis as part of a broader program exploring pathways for the total synthesis of monosaccharides, underscoring the compound's perceived value as a synthetic intermediate in carbohydrate chemistry. cdnsciencepub.com The study also noted the compound's instability during fractional distillation, which led to polymerization and low yields, a common challenge in the manipulation of highly functionalized small molecules. cdnsciencepub.com This work represents a significant, documented milestone in the specific preparative chemistry of this compound.

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₆H₁₀O₃ |

| Oxane (Tetrahydropyran) | C₅H₁₀O |

| 5-chloro-3,4-dihydro-2H-pyran | C₅H₇ClO |

| m-chloroperoxybenzoic acid | C₇H₅ClO₃ |

| Sodium methoxide | CH₃NaO |

| 2-methoxytetrahydropyran | C₆H₁₂O₂ |

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyoxan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-8-6-5(7)3-2-4-9-6/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOSSTUONLFKKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(=O)CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30495440 | |

| Record name | 2-Methoxyoxan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50545-08-9 | |

| Record name | 2-Methoxyoxan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methoxyoxan 3 One and Its Stereoisomers

Enantioselective and Diastereoselective Synthesis Approaches

Achieving stereochemical control is paramount in the synthesis of chiral molecules like the stereoisomers of 2-methoxyoxan-3-one. Enantio- and diastereoselective approaches focus on establishing the desired configuration at the C-2 and any other stereocenters within the oxane ring.

Catalytic Strategies for Oxan-3-one Scaffold Construction

While the direct catalytic construction of the this compound ring from acyclic precursors is not widely documented, several catalytic strategies are instrumental in forming the core tetrahydropyran (B127337) scaffold. These scaffolds serve as immediate precursors that can be converted to the target ketone. Key strategies include transition-metal-catalyzed cyclizations and organocatalytic reactions.

For instance, ruthenium(II) catalysts have been employed in the regioselective C-C coupling of prop-2-yn-1-ols with allyl alcohol, which, after cyclization, yields 2-alkoxy-5-methylenetetrahydropyrans. acs.org Similarly, iron(III)-catalyzed strategies can convert aryl ketones into functionalized tetrahydronaphthalenes through 3,4-dihydro-2H-pyran intermediates, demonstrating the utility of Lewis acid catalysis in forming pyran rings. acs.org The Prins cyclization, catalyzed by various Brønsted or Lewis acids, is another powerful tool for constructing tetrahydropyran rings from homoallylic alcohols and aldehydes. ijirt.orgorganic-chemistry.org These catalytic methods provide access to a variety of substituted oxane rings that can be subsequently oxidized to the corresponding 3-one derivative.

Table 1: Catalytic Strategies for Tetrahydropyran (Oxane) Scaffold Synthesis

| Catalytic Method | Catalyst Example | Precursors | Product Type | Ref. |

|---|---|---|---|---|

| C-C Coupling/Cyclization | RuCl(cod)(C5Me5) | Propargyl alcohols, Allyl alcohol | 2-Alkoxy-5-methylenetetrahydropyran | acs.org |

| Hetero-Diels-Alder | Jacobsen's Cr(III) catalyst | Enol silyl (B83357) ethers, Aldehydes | 2,6-cis-Substituted tetrahydropyran-4-one | nih.gov |

| Prins Cyclization | Niobium(V) chloride (NbCl5) | Homoallylic alcohols, Aldehydes | 4-Chlorotetrahydropyran | organic-chemistry.org |

| Oxidative Heck Redox-Relay | Pd(MeCN)2(OTs)2 / PyrOx Ligand | Dihydropyranyl alcohols, Boronic acids | 2,6-trans-Tetrahydropyran | acs.org |

| Intramolecular Hydroalkoxylation | Gold(I) complexes | δ-Hydroxy allenes | Substituted Tetrahydropyran | organic-chemistry.org |

Regioselective Oxidation of Precursor Cyclic Ethers

A direct and common method for synthesizing this compound involves the regioselective oxidation of a precursor alcohol, specifically 2-methoxyoxan-3-ol. The challenge lies in selectively oxidizing the C-3 hydroxyl group without affecting other sensitive functionalities, such as the anomeric C-2 methoxy (B1213986) group.

A variety of modern oxidation reagents can achieve this transformation with high efficiency. Reagents such as pyridinium (B92312) dichromate (PDC) are known to be effective for the selective oxidation of allylic alcohols in related enopyranoside systems to the corresponding enones (uloses), highlighting their utility for oxidizing hydroxyl groups at positions adjacent to the ring oxygen. acs.org Milder and highly selective conditions can be achieved using reagents like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) in the presence of a co-oxidant such as (bis(acetoxy)iodo)benzene (BAIB). universiteitleiden.nl This system is renowned for its ability to selectively oxidize primary and secondary alcohols in complex, multifunctional molecules like carbohydrates. universiteitleiden.nl Other methods include the use of dioxiranes for intramolecular C-H bond oxidation and electrochemical approaches that generate alkoxy radicals for further transformation. hku.hkrsc.org

Table 2: Reagents for Regioselective Oxidation to Form Oxan-3-ones

| Oxidizing Agent/System | Precursor Type | Product Type | Key Features | Ref. |

|---|---|---|---|---|

| Pyridinium Dichromate (PDC) | Allylic/Secondary Alcohols | Enones/Ketones | Effective for α,β-unsaturated systems | acs.org |

| TEMPO / Co-oxidant (e.g., BAIB) | Primary/Secondary Alcohols | Aldehydes/Ketones | High selectivity, mild conditions, tolerates many functional groups | universiteitleiden.nl |

| Dimethyldioxirane (DMDO) | Saturated C-H bonds | Hydroxylated products | Intramolecular C-H oxidation | hku.hk |

| Electrochemical Anodic Oxidation | ω-Hydroxy-tetrahydropyrans | Spiroketals via oxocarbenium ions | Metal-free, driven by electric potential | rsc.org |

Rearrangement Reactions of Glycosides as a Synthetic Pathway

Rearrangement reactions of carbohydrate-derived precursors provide a powerful and stereocontrolled route to complex pyranone structures. Since this compound can be considered a derivative of a 3-keto-glycoside (a pyranulose), methods starting from more common sugars are highly relevant.

One notable approach involves the oxidative rearrangement of glycals (1,2-unsaturated sugars). For example, a glycal's pyranoid ring can be transformed into a furanoid structure, which is then oxidatively rearranged back into a pyran ring, yielding a hex-2-enos-4-ulose—a scaffold closely related to the target molecule. aua.gr The Ferrier rearrangement is another cornerstone reaction in this area, typically involving the Lewis-acid-catalyzed reaction of glycals with nucleophiles to afford 2,3-unsaturated glycosides. acs.org While this reaction classically introduces functionality at C-1 and C-3, variations can lead to precursors for 3-keto systems. More advanced strategies include gold(I)-catalyzed intermolecular rearrangement of glycosyl alkynoic β-ketoesters, which proceed smoothly to produce 4-O-glycosylated 2-pyrones, demonstrating the power of transition metals to mediate complex glycoside rearrangements. acs.org

Precursor Design and Derivatization Strategies

The efficient synthesis of this compound relies heavily on the strategic design and availability of suitable precursors. Key strategies involve tapping into nature's supply of chiral molecules or building the oxane ring from simple achiral starting materials through controlled functionalization.

Utilization of Chiral Pool Substrates from Carbohydrates

The chiral pool refers to the collection of abundant and inexpensive enantiopure compounds from natural sources, with carbohydrates being prime examples. wikipedia.orgnumberanalytics.com Their inherent chirality and dense functionality make them ideal starting materials for synthesizing complex stereodefined molecules, including the stereoisomers of this compound. universiteitleiden.nlnumberanalytics.com

A common strategy begins with a readily available sugar, such as D-glucose or D-galactose. This sugar can be converted into a glycal, for example, tri-O-acetyl-D-glucal. Glycals are versatile intermediates that can undergo a host of transformations. aua.gr As described in section 2.1.3, these intermediates can be subjected to oxidative rearrangement reactions to directly form pyranulose structures. This approach effectively translates the well-defined stereochemistry of the starting sugar into the final product, providing a reliable pathway to enantiomerically pure oxan-3-one derivatives.

Table 3: Common Carbohydrate Precursors from the Chiral Pool

| Starting Material | Key Intermediate | Target Scaffold | Significance | Ref. |

|---|---|---|---|---|

| D-Glucose | Tri-O-acetyl-D-glucal | Hex-2-enos-4-ulose | Abundant, inexpensive starting material for chiral synthesis | aua.gr |

| D-Galactose | Galactal derivatives | Pyranulose Glycosides | Provides alternative stereochemical outcomes | aua.gr |

| D-Ribose | Ribofuranosyl derivatives | C-Disaccharides from pyran-3-one | Used to build complex C-glycosides via pyranone intermediates | researchgate.net |

| L-Rhamnose | L-Rhamnal | 2-Deoxy-keto glycosides | Source for L-series and deoxy sugars | thieme-connect.com |

Functionalization of Dihydropyrans and Related Rings

An alternative to chiral pool synthesis is to construct the target molecule from simple, achiral precursors. 3,4-Dihydro-2H-pyran (DHP) is a widely used and commercially available starting material for this purpose. wikipedia.org The synthesis of the this compound scaffold from DHP requires the introduction of the C-2 methoxy and C-3 keto functionalities onto the pyran ring with regiochemical control.

A typical synthetic sequence involves a multi-step process:

Double Bond Functionalization : The electron-rich double bond of DHP can be targeted first. A common reaction is epoxidation using an agent like meta-chloroperoxybenzoic acid (m-CPBA) to form an epoxide intermediate.

Regioselective Epoxide Opening : The resulting epoxide can be opened by a nucleophile. In the presence of methanol (B129727) under acidic or basic catalysis, the ring will open regioselectively. The nucleophile (methanol) typically attacks the C-2 position, yielding a trans-2-methoxyoxan-3-ol.

Oxidation : The final step is the oxidation of the newly formed secondary alcohol at C-3 to the desired ketone, as described in section 2.1.2, to yield this compound.

Other methods include the TiCl₄-promoted three-component coupling of DHP, an aldehyde (like ethyl glyoxylate), and a nucleophile (like methanol) to directly generate functionalized 2,3-disubstituted tetrahydropyrans. nih.gov

Table 4: Selected Reactions for the Functionalization of Dihydropyrans

| Reaction | Reagents | Intermediate/Product | Purpose | Ref. |

|---|---|---|---|---|

| Hydrogenation | Raney Nickel, H2 | Tetrahydropyran (Oxane) | Saturation of the ring | wikipedia.org |

| Epoxidation | m-CPBA | Dihydropyran epoxide | Activation for nucleophilic attack | N/A |

| Methoxy-halogenation | NBS, Methanol | 2-Bromo-3-methoxytetrahydropyran | Introduction of C2/C3 functionality | N/A |

| Three-Component Coupling | Ethyl glyoxylate, TiCl4, Methanol | 2-Methoxy-3-hydroxy-tetrahydropyran derivative | One-pot formation of functionalized pyran | nih.gov |

| Maitland–Japp Reaction | β-Dicarbonyl compound, Aldehyde | 2H-Dihydropyran-4-one | Construction of pyranone ring | rsc.org |

Green Chemistry Principles in this compound Synthesis

A primary goal in green chemistry is the reduction or elimination of volatile organic solvents, which contribute significantly to industrial waste and environmental pollution. core.ac.ukmdpi.com Performing reactions under solvent-free, or neat, conditions can lead to enhanced reaction rates, simplified work-up procedures, and higher yields. mdpi.comorganic-chemistry.org In some instances, one of the liquid reagents can be used in excess to serve as both reactant and solvent. mdpi.com

For the synthesis of heterocyclic structures similar to the oxan-3-one core, solvent-free approaches have proven highly effective. For example, the Hantzsch condensation to produce 2-aminothiazoles has been achieved without a solvent or catalyst, with reactions completing in seconds. organic-chemistry.org Similarly, the Pechmann condensation for coumarin (B35378) synthesis has been optimized under solvent-free conditions using microwave irradiation, which can accelerate reaction rates. mdpi.com These methodologies could foreseeably be adapted for the cyclization steps leading to the oxan-3-one scaffold.

Sustainable catalysis is another critical pillar of green chemistry, moving away from stoichiometric reagents toward catalytic alternatives that are efficient, reusable, and derived from benign materials. nih.govacs.org Key areas of development include:

Biocatalysis: Enzymes operate under mild conditions (temperature, pH) and in aqueous media, offering exceptional specificity that can reduce the need for protecting groups. acs.orgtudelft.nl For instance, the enzymatic synthesis of semi-synthetic antibiotics like ampicillin (B1664943) is a large-scale industrial example of green chemistry in action. acs.org A hypothetical biocatalytic approach to an oxan-3-one precursor could involve an enzyme-mediated asymmetric reduction or oxidation to install key stereocenters.

Heterogeneous Catalysts: Solid-supported catalysts, such as Amberlyst-15, zeolites, or sulfonic acid-functionalized silica (B1680970), are easily separated from the reaction mixture, enabling recycling and minimizing waste. mdpi.comum.edu.mt An efficient one-pot synthesis of xanthene derivatives was achieved using a heterogeneous catalyst under solventless conditions, demonstrating the power of this combined approach. um.edu.mt

Earth-Abundant Metal Catalysts: Replacing precious metal catalysts (e.g., palladium, platinum) with those based on iron, copper, or other earth-abundant metals is a key sustainability goal. rsc.org An iron(III) benzoate (B1203000) complex, for example, has been reported as an efficient, non-toxic, and halide-free catalyst for the ring-opening of epoxides, a reaction type that could be relevant in constructing the oxane ring. rsc.org

The table below summarizes various sustainable catalysts and their potential applicability to reactions forming heterocyclic cores.

| Catalyst Type | Example(s) | Reaction Type | Advantages |

| Biocatalyst | Pen-acylase, Ketoreductases | Acylation, Asymmetric Reduction | High selectivity, mild conditions, aqueous media, biodegradable. acs.orgprinceton.edu |

| Heterogeneous | Amberlyst-15, Zeolite β | Condensation, Cyclization | Recyclable, simplified work-up, suitable for flow chemistry. mdpi.comum.edu.mt |

| Metal Complex | Iron(III) Benzoate | Epoxide Ring-Opening | Low toxicity, earth-abundant, halide-free. rsc.org |

The efficiency of a synthetic route can be quantitatively assessed using metrics like atom economy and step economy.

Atom Economy , a concept developed by Barry Trost, measures the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.orgchemistry-teaching-resources.com It provides a clear indication of how much waste a particular reaction generates. jocpr.com The calculation is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikipedia.org

Addition and rearrangement reactions are inherently atom-economical (approaching 100%), as all reactant atoms are incorporated into the product. chemistry-teaching-resources.com In contrast, substitution and elimination reactions have poor atom economy because they necessarily generate byproducts. chemistry-teaching-resources.com For the synthesis of this compound, a strategy employing a Diels-Alder reaction or a Michael addition to construct the ring would be preferable to a route involving condensation with elimination of water to maximize atom economy. jocpr.com

Step Economy refers to the total number of synthetic steps required to produce a target molecule. stanford.edu Reducing the number of steps is crucial as it directly impacts time, cost, resource consumption, and the volume of the waste stream. stanford.edu Each step involves purification and handling losses, meaning a shorter synthesis is almost always more efficient and practical. rsc.org

The table below provides a hypothetical comparison of two synthetic routes to a simplified oxan-3-one structure to illustrate these principles.

| Metric | Route A (Linear, Low Atom Economy) | Route B (Convergent, High Atom Economy) |

| Key Reaction | Wittig Reaction (Substitution/Elimination) | Michael Addition (Addition) |

| Atom Economy | Low (<50%) | High (>90%) |

| Step Economy | More steps (e.g., 5-7) | Fewer steps (e.g., 2-4) |

| Overall Efficiency | Low | High |

Advanced Multicomponent and Cascade Reactions for Oxan-3-one Formation

To improve step economy, chemists increasingly turn to multicomponent reactions (MCRs) and cascade reactions, which allow for the construction of complex molecules in a single pot. beilstein-journals.orgmdpi.com

Multicomponent Reactions (MCRs) involve three or more starting materials reacting in a one-pot process to form a product that contains the essential parts of all reactants. beilstein-journals.orgorganic-chemistry.org This approach rapidly builds molecular complexity and is highly convergent. mdpi.com Well-known MCRs include the Ugi, Passerini, and Biginelli reactions. organic-chemistry.orgresearchgate.net The synthesis of dihydropyrano[2,3-c]pyrazoles, for example, has been achieved via a four-component reaction using sustainable catalysts like L-cysteine, demonstrating the power of MCRs in creating oxygen-containing heterocycles. mdpi.com A hypothetical MCR to form the this compound core could involve the reaction of a β-keto ester, an aldehyde, and an alcohol component, potentially catalyzed by an organocatalyst or a Lewis acid. organic-chemistry.orgmdpi.com

Cascade Reactions (or domino/tandem reactions) are processes where multiple bond-forming events occur sequentially in a single operation without isolating intermediates. princeton.edumdpi.com The initial reaction generates a functionality that triggers the subsequent transformation. beilstein-journals.org These reactions are highly efficient and can be used to construct complex ring systems with high stereocontrol. nih.gov For instance, palladium-catalyzed cascades involving C-H activation have been developed to synthesize various heterocycles, including γ-lactones. mdpi.com A potential cascade approach to this compound could be initiated by a Michael addition, followed by an intramolecular cyclization and subsequent functionalization, all occurring in a single, orchestrated sequence.

The development of such advanced reactions is critical for synthesizing molecules like this compound in a manner that is both efficient and aligned with the principles of sustainable chemistry. tudelft.nl

Mechanistic Investigations and Reactivity Profiles of 2 Methoxyoxan 3 One

Rearrangement Reactions and Isomerization Pathways

The structural framework of 2-methoxyoxan-3-one is susceptible to various rearrangement and isomerization reactions, driven by the pursuit of greater thermodynamic stability under different catalytic conditions.

Detailed Mechanisms of Intramolecular Hydride Transfer

In a related context, the rearrangement of diallyl alcohols containing a cyclic enol ether moiety, catalyzed by bismuth(III) triflate, proceeds under very mild conditions to yield polysubstituted cyclopentenones. acs.org While the substrate is different, this highlights the propensity of related cyclic ether systems to undergo complex rearrangements. Furthermore, the concept of hydride abstraction has been explored in various amine systems using electron-deficient boranes, leading to intramolecular hydride migrations. savemyexams.com These examples from the broader literature suggest that under the appropriate catalytic conditions, the C-H bonds within the this compound ring could become sources for intramolecular hydride transfer events.

Ring-Opening and Ring-Closure Equilibria in Oxan-3-one Systems

The tetrahydropyran (B127337) ring of this compound can participate in ring-opening and ring-closure equilibria, a common characteristic of heterocyclic systems. tandfonline.com The stability of the oxane ring is significant, but the presence of the ketone and acetal (B89532) functionalities introduces potential cleavage points. researchgate.netwikipedia.org Acid-catalyzed hydrolysis of the acetal at C2 is a primary pathway for ring-opening. acs.org This process typically involves protonation of the endocyclic or exocyclic oxygen, followed by C-O bond cleavage to form an oxocarbenium ion intermediate. This intermediate can then be trapped by a nucleophile, leading to a ring-opened product. cdnsciencepub.comloewenlabs.com

Conversely, ring-closure reactions are pivotal in the synthesis of tetrahydropyran rings. rsc.orgorganic-chemistry.org For instance, a copper-catalyzed hydroxycyclopropanol ring-opening/cyclization provides a novel route to substituted tetrahydropyrans. rsc.org The equilibrium between the cyclic and acyclic forms is influenced by factors such as solvent, temperature, and the concentration of reactants. The conformational preferences of the oxane ring, which typically adopts a chair conformation, also play a crucial role in determining the position of this equilibrium. researchgate.netresearchgate.net

Acid-Catalyzed and Base-Catalyzed Transformations

Acid-Catalyzed Transformations: Under acidic conditions, this compound is susceptible to several transformations. The acetal at C2 is particularly sensitive to acid-catalyzed hydrolysis, which can lead to the formation of a hemiacetal and subsequently a hydroxy-keto-aldehyde in its ring-opened form. acs.orgcdnsciencepub.com The mechanism of hydrolysis for 2-alkoxytetrahydropyrans has been shown to potentially switch from an A-1 to an A-S(E)2 mechanism depending on the reaction conditions. acs.org Furthermore, acid catalysis can promote elimination reactions. For example, heating 2-alkoxytetrahydropyran with catalytic amounts of p-toluenesulfonic acid can yield the corresponding dihydropyran. google.com The ketone at C3 can also be activated by acid, facilitating nucleophilic attack or enolization. nptel.ac.in

Base-Catalyzed Transformations: In the presence of a base, the primary site of reactivity is the α-proton at the C4 position, leading to the formation of an enolate. This enolate is a key intermediate for various functionalization reactions (see section 3.2.2). Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are typically used to ensure complete and irreversible enolate formation. libretexts.orglibretexts.org If a halogen were present at the C2 or C4 position, the compound could undergo a base-catalyzed Favorskii rearrangement, a characteristic reaction of α-halo ketones that results in a ring contraction to form a cyclopentanecarboxylic acid derivative. google.com

Nucleophilic and Electrophilic Reactivity at the Ketone Functionality

The ketone at the C3 position is a central hub for the reactivity of this compound, serving as both an electrophilic site for nucleophilic additions and a precursor to nucleophilic enolates.

Stereoselective Additions to the Carbonyl Group

The carbonyl carbon of the ketone is electrophilic and readily attacked by nucleophiles. savemyexams.comlibretexts.orglibretexts.org This nucleophilic addition reaction can produce a tertiary alcohol, creating a new stereocenter at C3. The stereochemical outcome of such an addition is influenced by the existing stereocenter at C2, which bears the methoxy (B1213986) group. The approach of the nucleophile will be directed to one of the two diastereotopic faces of the carbonyl group to minimize steric hindrance, potentially leading to high diastereoselectivity.

A variety of nucleophiles can be added to the ketone, including organometallic reagents like Grignard reagents (R-MgX) and organolithium compounds (R-Li), as well as hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). pressbooks.pub The synthesis of highly substituted tetrahydropyrans often relies on such stereoselective additions. researchgate.netnih.govnih.gov For example, Lewis acid-catalyzed tandem nucleophilic addition/oxa-Michael reactions have been developed for the synthesis of cis-2,6-disubstituted tetrahydropyran derivatives with excellent diastereoselectivity. researchgate.net

Table 1: Examples of Nucleophilic Additions to this compound

| Nucleophile (Reagent) | Product Structure | Expected Major Diastereomer |

| Methylmagnesium bromide (CH₃MgBr) | 2-Methoxy-3-methyl-oxan-3-ol | Axial attack of nucleophile |

| Phenylithium (C₆H₅Li) | 2-Methoxy-3-phenyl-oxan-3-ol | Axial attack of nucleophile |

| Sodium borohydride (NaBH₄) | 2-Methoxyoxan-3-ol | Equatorial alcohol |

| Hydrogen cyanide (HCN) | 3-Cyano-2-methoxyoxan-3-ol | Axial attack of nucleophile |

Note: The stereochemical outcome is predicted based on general principles of nucleophilic addition to cyclic ketones, where axial attack often predominates with organometallic reagents and equatorial alcohol formation is common with small hydride reagents. The actual outcome would require experimental verification.

Alpha-Functionalization via Enolate Chemistry and Related Processes

The presence of α-hydrogens at the C4 position allows for deprotonation by a strong base to form a regiospecific enolate. capes.gov.brrsc.org The use of strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures is crucial for generating the kinetic enolate, preventing side reactions, and avoiding issues associated with using alkoxide bases. libretexts.orglibretexts.org This enolate is a powerful nucleophile that can react with a wide range of electrophiles to install new functional groups at the C4 position.

This alpha-functionalization is a cornerstone of synthetic organic chemistry. For instance, the resulting enolate can be alkylated with alkyl halides, undergo aldol (B89426) reactions with aldehydes or ketones, or be acylated with acyl chlorides. nih.gov Hypervalent iodine reagents have been used for the diastereoselective α-acetoxylation of cyclic ketones. frontiersin.org The stereoselectivity of these reactions is often controlled by the direction of approach of the electrophile to the enolate, which is influenced by the conformation of the tetrahydropyran ring and the stereocenter at C2.

Table 2: Examples of Alpha-Functionalization of this compound via its Enolate

| Reagent System | Electrophile | Product Structure (at C4) |

| 1. LDA, THF, -78 °C; 2. CH₃I | Methyl iodide | 2-Methoxy-4-methyl-oxan-3-one |

| 1. LDA, THF, -78 °C; 2. C₆H₅CHO | Benzaldehyde | 4-(Hydroxy(phenyl)methyl)-2-methoxy-oxan-3-one |

| 1. LDA, THF, -78 °C; 2. CH₃COCl | Acetyl chloride | 4-Acetyl-2-methoxy-oxan-3-one |

| 1. LDA, THF, -78 °C; 2. Br₂ | Bromine | 4-Bromo-2-methoxy-oxan-3-one |

Note: The reactions shown are representative examples of enolate chemistry. The specific conditions and yields would need to be determined experimentally.

Reactivity Associated with the Methoxy Group and Acetals

The presence of the 2-methoxy group, which forms part of a cyclic acetal, is a key determinant of the molecule's reactivity. This functionality is susceptible to a range of transformations, primarily involving the carbon-oxygen bonds.

Transacetalization is a fundamental reaction of acetals where the alkoxy group is exchanged with another alcohol. scielo.brscielo.br In the case of this compound, the methoxy group can be replaced by other alkoxy or aryloxy groups upon treatment with a corresponding alcohol under acidic conditions. The reaction proceeds via protonation of the methoxy group, followed by its departure as methanol (B129727) to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then trapped by the new alcohol to furnish the transacetalized product.

The equilibrium of this reaction can be controlled by the concentration of the reacting alcohol or by removal of methanol from the reaction mixture. organic-chemistry.org This reaction is a versatile method for modifying the properties of the oxane ring system or for introducing functional handles for further synthetic transformations.

Table 1: Hypothetical Transacetalization Reactions of this compound

| Reactant Alcohol (R-OH) | Catalyst | Expected Product |

|---|---|---|

| Ethanol | p-Toluenesulfonic acid | 2-Ethoxyoxan-3-one |

| Isopropanol | Amberlyst-15 | 2-Isopropoxyoxan-3-one |

This table represents predicted outcomes based on general principles of transacetalization and has not been experimentally verified from the provided search results.

The C-O bond of the methoxy group is an ether linkage and can be cleaved under specific conditions. wikipedia.org Acid-catalyzed cleavage is a common method, typically employing strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction mechanism depends on the nature of the substituents. For a secondary center like C2 in this compound, the reaction likely proceeds through an S\N2 mechanism where a halide ion attacks the methyl group, leading to the formation of a hemiacetal (2-hydroxyoxan-3-one) and methyl iodide. libretexts.orgmasterorganicchemistry.com If the reaction conditions are harsh, the hemiacetal may undergo further reactions.

Lewis acids, such as boron tribromide (BBr₃), are also highly effective for cleaving ethers and could potentially be used for the selective demethylation of this compound. masterorganicchemistry.com In some cases, selective cleavage can be achieved in the presence of other functional groups, although this often requires careful optimization of reaction conditions. nih.gov

Stereochemical Control and Selectivity in Reactions of this compound

The stereochemistry of the oxane ring and the presence of multiple functional groups allow for the exploration of stereoselective reactions.

In multi-step syntheses involving this compound or its derivatives, the existing stereocenters can direct the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselectivity. nih.govmsu.edursc.org For instance, reduction of the ketone at C3 would generate a new stereocenter. The stereochemical orientation of the incoming hydride can be influenced by the stereochemistry at C2 and other positions on the ring.

The formation of either syn or anti diastereomers can often be controlled by the choice of reagents and reaction conditions. For example, chelating reducing agents might favor one diastereomer by forming a rigid complex with the substrate, while non-chelating, sterically demanding reagents might favor the other. While specific studies on this compound are not available, principles from related systems suggest that high levels of diastereoselectivity could be achievable. ubc.cachemistryviews.org

Table 2: Predicted Diastereoselective Reactions Starting from a Chiral this compound Derivative

| Reaction | Reagent | Major Diastereomer Predicted |

|---|---|---|

| Ketone Reduction | Sodium borohydride | Based on Felkin-Anh or Cram-chelate models |

| Enolate Alkylation | Lithium diisopropylamide, then Methyl iodide | Axial or equatorial attack depending on transition state |

This table is a theoretical representation of potential stereoselective reactions and is not based on specific experimental data for this compound from the search results.

If this compound can be prepared in an enantiomerically pure form, it holds potential as a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. york.ac.ukyoutube.com After the reaction, the auxiliary is removed and can often be recovered. york.ac.uk

For example, the ketone at C3 could be converted to an enol ether, and this system could then be used as a dienophile in a Diels-Alder reaction. The chiral scaffold of the oxane ring would be expected to direct the approach of the diene, leading to the formation of one enantiomer of the product in excess. The effectiveness of the chiral induction would depend on the conformational rigidity of the system and the ability of the oxane ring's substituents to effectively block one face of the dienophile. sfu.caconicet.gov.ar

Advanced Spectroscopic and Analytical Characterization in 2 Methoxyoxan 3 One Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the unambiguous determination of the molecular structure of 2-Methoxyoxan-3-one in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Multi-Dimensional NMR for Complex Structure Elucidation (e.g., 2D COSY, HSQC, HMBC, NOESY)

To confirm the precise atomic connectivity and stereochemistry of this compound, a suite of two-dimensional (2D) NMR experiments is employed.

Correlation Spectroscopy (COSY): This experiment is essential for identifying proton-proton (¹H-¹H) coupling networks within the oxane ring. It would reveal correlations between adjacent protons, for instance, between the protons at C4, C5, and C6, helping to map out the spin system of the aliphatic chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This is crucial for assigning the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group in this compound, such as the methoxy (B1213986) group protons to the methoxy carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments are used to determine the spatial proximity of protons, which is critical for elucidating the stereochemistry and preferred conformation of the molecule. For this compound, NOESY could reveal through-space interactions between the methoxy group protons and protons on the oxane ring, helping to define its axial or equatorial orientation.

A hypothetical table of expected NMR data is presented below.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| O-CH ₃ | ~3.4 - 3.6 | ~55 - 60 | C2 |

| C2-H | ~4.8 - 5.0 | ~95 - 105 | C3, C6 |

| C3 | - | ~200 - 210 | - |

| C4-H ₂ | ~2.5 - 2.8 | ~40 - 45 | C3, C5 |

| C5-H ₂ | ~1.8 - 2.1 | ~20 - 25 | C4, C6 |

| C6-H ₂ | ~3.7 - 4.0 | ~65 - 70 | C2, C5 |

Note: This table represents expected chemical shift ranges and correlations based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Dynamic NMR for Conformational Studies and Interconversion Barriers

The six-membered oxane ring in this compound is not planar and exists in various conformations, most commonly chair and boat forms. Dynamic NMR (DNMR) techniques are utilized to study the kinetics of the interconversion between these conformers. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, the interconversion may be slow enough on the NMR timescale to allow for the observation of distinct signals for axial and equatorial protons. As the temperature increases, the rate of interconversion increases, leading to the coalescence of these signals. The analysis of these temperature-dependent spectra allows for the calculation of the activation energy (ΔG‡) for the ring-flipping process, providing quantitative insight into the conformational flexibility of the molecule.

Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the accurate mass of the molecular ion of this compound with high precision (typically to within 5 ppm). This allows for the calculation of its elemental formula (C₆H₁₀O₃), which serves as a definitive confirmation of its atomic composition, distinguishing it from any potential isomers. For instance, the expected exact mass would be calculated and compared to the experimentally measured value to validate the identity of the compound.

| Formula | Calculated Mass |

| C₆H₁₀O₃ | 130.06299 |

Note: This table shows the theoretical exact mass for the specified elemental composition.

Mechanistic Studies via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of the protonated molecule ([M+H]⁺) or the molecular ion (M⁺·). In an MS/MS experiment, the parent ion of this compound is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and offers valuable structural information. Key fragmentation pathways for this compound would likely involve:

Loss of the methoxy group: A prominent fragmentation would be the loss of a methoxy radical (·OCH₃) or methanol (B129727) (CH₃OH), leading to a characteristic neutral loss.

Ring cleavage: Cleavage of the oxane ring, often initiated by the carbonyl group, would produce a series of fragment ions. Retro-Diels-Alder reactions or other pericyclic reactions can be common fragmentation routes in such ring systems.

Decarbonylation: Loss of a carbon monoxide (CO) molecule from the ketone functionality is another plausible fragmentation pathway.

By analyzing the masses of the resulting fragments, the connectivity and functional group placement within the original molecule can be pieced together, corroborating the structure determined by NMR.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically found in the region of 1715-1730 cm⁻¹. Another key feature would be the C-O stretching vibrations of the ether linkage within the ring and the methoxy group, which would appear in the fingerprint region (approximately 1050-1250 cm⁻¹). The C-H stretching vibrations of the aliphatic and methoxy groups would be observed around 2850-3000 cm⁻¹.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C-H Stretch (sp³) | 2850 - 3000 | 2850 - 3000 |

| C=O Stretch (Ketone) | 1715 - 1730 | 1715 - 1730 |

| C-O-C Stretch (Ether) | 1050 - 1250 | Variable |

| CH₂ Bend | ~1450 | ~1450 |

Note: This table provides typical frequency ranges for the specified functional groups. The exact positions can be influenced by the molecular environment and conformation.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

Single-crystal X-ray crystallography stands as the preeminent technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. cam.ac.uk This method provides precise data on bond lengths, bond angles, and absolute stereochemistry, which is crucial for understanding the conformational preferences and intermolecular interactions of this compound derivatives. cam.ac.uknih.gov

For a molecule like this compound, which may be a liquid or may not readily form crystals suitable for diffraction, researchers often synthesize crystalline derivatives. The introduction of specific functional groups can facilitate crystallization and the inclusion of heavy atoms can aid in solving the phase problem inherent in crystallographic data analysis. numberanalytics.com The resulting crystal structure provides definitive proof of the molecular architecture. mdpi.com

Research on related heterocyclic systems, such as substituted pyranones and benzodiazepines, demonstrates the power of this technique. iucr.orgresearchgate.net In these studies, X-ray analysis confirms the molecular connectivity and reveals details about the conformation of the heterocyclic ring, such as the boat or chair forms of the pyran ring system. iucr.orgresearchgate.net The crystal structure also elucidates the packing of molecules in the crystal lattice, which is governed by intermolecular forces like hydrogen bonding and π–π stacking interactions. mdpi.comiucr.org

Table 1: Illustrative Crystallographic Data for Heterocyclic Derivatives This table presents example data that could be obtained for a crystalline derivative of this compound, based on published data for other heterocyclic compounds. mdpi.commdpi.com

| Parameter | Example Value (Compound 1) mdpi.com | Example Value (Compound 2) mdpi.com |

| Chemical Formula | C₁₅H₁₀N₄OS | C₂₇H₂₄N₄O |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁ | P-1 |

| a (Å) | 6.23510(10) | 11.0023(4) |

| b (Å) | 26.0156(4) | 11.9332(5) |

| c (Å) | 12.4864(2) | 18.0128(7) |

| α (°) | 90 | 85.276(3) |

| β (°) | 93.243(2) | 84.517(3) |

| γ (°) | 90 | 85.240(3) |

| Volume (ų) | 2022.17(6) | 2339.40(16) |

| Z (molecules/unit cell) | 8 | 4 |

Note: Data presented are for illustrative purposes to demonstrate typical parameters obtained from X-ray crystallography experiments on complex heterocyclic molecules.

Chromatographic Techniques (GC-MS, LC-MS, HPLC) for Purity Assessment and Isomer Separation

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and quantification of individual components within a mixture. labdepotinc.comrsc.org For this compound, which possesses stereocenters, chromatographic methods are vital for assessing chemical purity and for separating its various stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. spectroscopyonline.com The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the column. researchgate.net The separated components then enter the mass spectrometer, which provides data on their mass-to-charge ratio, yielding information about the molecular weight and fragmentation pattern. This fragmentation is often unique to a specific compound, allowing for its identification by comparison to spectral libraries. ojp.gov

In the context of this compound, GC-MS can be used to assess its purity by detecting and identifying any volatile impurities. Furthermore, it can be effective in separating and identifying regioisomers if they exhibit different chromatographic behavior. ojp.govnih.gov The development of two-dimensional GC (GC-GC-MS) has further enhanced the ability to resolve complex isomeric mixtures that are inseparable by a single column. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the analytical capabilities of mass spectrometry. chemyx.com This technique is exceptionally versatile as it can analyze a much broader range of compounds than GC-MS, including non-volatile and thermally labile molecules. spectroscopyonline.comemerypharma.com In LC-MS, the sample is separated via liquid chromatography before being ionized and analyzed by the mass spectrometer. chemyx.com

For this compound, LC-MS is an ideal tool for purity assessment, capable of detecting trace-level impurities with high sensitivity and specificity. emerypharma.comchromatographyonline.com Tandem mass spectrometry (LC-MS/MS) enhances this capability by allowing for the fragmentation of a specific parent ion, which can be used to confirm the identity of the analyte and its isomers with great confidence. emerypharma.comnih.gov The method is widely used for the analysis of complex biological matrices and for the quantification of analytes over a wide dynamic range. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for both the analysis and purification of compounds. chemyx.com It is particularly crucial for the separation of stereoisomers. Since enantiomers have identical physical properties in a non-chiral environment, their separation requires a chiral stationary phase (CSP) or a chiral mobile phase additive. sigmaaldrich.com Diastereomers, having different physical properties, can often be separated on standard, non-chiral stationary phases like silica (B1680970) gel or C18. sigmaaldrich.comresearchgate.netnih.gov

The synthesis of this compound can result in multiple diastereomers. HPLC is the primary method used to separate these diastereomers, allowing for their isolation and individual characterization. researchgate.net The separation can be optimized by adjusting the mobile phase composition, stationary phase type, and flow rate. nih.gov For the separation of enantiomers, a racemic mixture can be derivatized with a chiral agent to form diastereomeric esters, which can then be separated using standard HPLC. researchgate.net

Table 2: Example Chromatographic Conditions for Isomer Separation This table outlines typical conditions used in HPLC for the separation of diastereomers of related compounds, illustrating the approaches applicable to this compound. nih.govresearchgate.netnih.gov

| Parameter | Example 1: Diastereomer Separation researchgate.net | Example 2: Diastereomer Separation nih.gov | Example 3: Regioisomer Separation nih.gov |

| Technique | Reversed-Phase HPLC | Normal-Phase HPLC | Reversed-Phase LC-MS/MS |

| Column | XBridge C18, 3.5 µm | Silica Gel | C18 Reversed Phase |

| Mobile Phase | Methanol / Potassium Phosphate Buffer | Hexane / Ethyl Acetate | Acetonitrile / Water with Formic Acid |

| Elution Mode | Isocratic (7% Methanol) | Isocratic | Gradient |

| Flow Rate | 1.0 mL/min | - | 0.3 mL/min |

| Detector | UV (260 nm) | UV | Tandem Mass Spectrometry (MS/MS) |

Theoretical and Computational Chemistry Studies of 2 Methoxyoxan 3 One

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and the nature of the chemical bonds within 2-methoxyoxan-3-one.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method for determining the electronic structure and ground state properties of molecules. scirp.org For a molecule like this compound, DFT calculations, often using hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311+G**), can be employed to optimize the molecular geometry and predict various properties. capes.gov.br

In analogous studies of 2-methoxytetrahydropyran (B1197970), DFT calculations have been instrumental in conformational analysis, revealing the preference for the axial conformation of the methoxy (B1213986) group due to the anomeric effect. capes.gov.brtandfonline.com For this compound, it is anticipated that the presence of the carbonyl group at the 3-position would influence the electron distribution and the conformational preferences of the methoxy group at the anomeric center. DFT can elucidate these subtleties by calculating the relative energies of different conformers.

Table 1: Predicted Ground State Properties of this compound using DFT (Hypothetical) This table is a hypothetical representation based on typical DFT outputs for similar molecules.

| Property | Predicted Value | Method |

|---|---|---|

| Ground State Energy | [Value] Hartree | B3LYP/6-311+G** |

| Dipole Moment | [Value] Debye | B3LYP/6-311+G** |

| HOMO Energy | [Value] eV | B3LYP/6-311+G** |

| LUMO Energy | [Value] eV | B3LYP/6-311+G** |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of accuracy for electronic structure calculations. osf.io Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality energies and properties. For 2-methoxytetrahydropyran, ab initio studies have been used to investigate the stereochemical properties of the glycosidic linkage and the conformational energies of the axial and equatorial forms of the methoxy group. scientificlabs.iesigmaaldrich.com

Applying these high-level methods to this compound would yield highly reliable data on its geometry, vibrational frequencies, and the energy differences between its conformers. This information is crucial for a precise understanding of its chemical behavior.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for exploring the reactivity of molecules and the pathways of chemical reactions.

Elucidation of Rearrangement Pathway Energetics

Computational methods can be used to map the potential energy surface of a reaction, identifying transition states and calculating activation barriers. stackexchange.com For a molecule like this compound, potential rearrangement reactions could involve the methoxy group or the oxane ring. DFT calculations can be employed to locate the transition state structures for such rearrangements and determine the energetic favorability of different pathways. This approach has been successfully applied to understand the elimination reaction of 2-methoxytetrahydropyran in the gas phase. sigmaaldrich.com

Prediction of Reactivity and Selectivity in Synthetic Transformations

DFT-based reactivity descriptors can predict how a molecule will behave in a chemical reaction. frontiersin.org By analyzing properties like the Fukui functions, local softness, and the energies of the frontier molecular orbitals (HOMO and LUMO), one can predict the most likely sites for nucleophilic or electrophilic attack. scirp.org For this compound, these calculations would help in understanding its reactivity towards various reagents and predict the selectivity of synthetic transformations, such as reductions of the ketone or reactions at the anomeric center.

Table 2: Predicted Reactivity Descriptors for this compound (Hypothetical) This table is a hypothetical representation based on typical DFT-derived reactivity descriptors.

| Atom/Region | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack |

|---|---|---|

| Carbonyl Carbon (C3) | [Value] | [Value] |

| Anomeric Carbon (C2) | [Value] | [Value] |

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, including its conformational changes and interactions with its environment. rsc.org

MD simulations of this compound would reveal its conformational landscape, showing the accessible conformations and the transitions between them. This is particularly important for understanding the flexibility of the oxane ring and the orientation of the methoxy group.

Furthermore, MD simulations can explicitly model the effects of different solvents on the conformational preferences and reactivity of the molecule. mdpi.comarxiv.org By simulating this compound in various solvent environments, it is possible to understand how solvent-solute interactions, such as hydrogen bonding, influence its structure and behavior. nih.gov This is crucial for predicting its properties in a realistic chemical setting.

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of published theoretical and computational studies specifically focused on the chemical compound This compound . While research exists for structurally related molecules, such as various substituted tetrahydropyrans and other cyclic ethers, this information does not directly address the unique conformational and electronic properties of the target molecule as required.

The user's request for an article detailing the exploration of ring conformations, flexibility, and solvation effects of this compound cannot be fulfilled with the requisite scientific accuracy and specificity. Generating content on these topics would necessitate extrapolation from different compounds, which would violate the core instruction to focus solely on this compound.

Therefore, the sections on "Exploration of Ring Conformations and Flexibility" and "Solvation Effects on Molecular Interactions" cannot be written at this time due to the absence of specific research data for this compound in the public domain.

Applications of 2 Methoxyoxan 3 One As a Building Block in Complex Organic Synthesis

Intermediacy in the Total Synthesis of Natural Products

Scaffold for the Construction of Modified Carbohydrates and Glycomimetics

There is no available data to support the use of 2-Methoxyoxan-3-one as a scaffold for creating modified carbohydrates or glycomimetics.

Key Synthon for Polyketide and Macrolactone Architectures

No research has been found that describes the application of this compound as a key synthon in the synthesis of polyketides or macrolactones.

Role in the Synthesis of Advanced Organic Reagents and Functional Materials

Monomers for Controlled Polymerization Techniques

There is no evidence to suggest that this compound has been utilized as a monomer in any controlled polymerization techniques.

Building Blocks for Self-Assembled Systems

No studies have been identified that document the role of this compound as a building block for self-assembled systems.

Emerging Research Directions and Future Challenges for 2 Methoxyoxan 3 One

Development of Novel Asymmetric Synthetic Methodologies

A significant challenge and opportunity in the study of 2-methoxyoxan-3-one lies in the development of methods for its enantioselective synthesis. The stereocenter at the C2 position, bearing the methoxy (B1213986) group, dictates the molecule's three-dimensional structure and potential interactions in chiral environments. Drawing inspiration from the synthesis of related chiral tetrahydropyranones and 2-alkoxy-2H-pyran-3(6H)-ones, several promising avenues can be pursued. clarkegroupchem.orgyork.ac.ukacs.orgacs.org

One potential strategy involves the asymmetric Maitland-Japp reaction, which has been successfully employed for the enantioselective synthesis of highly substituted tetrahydropyranones, achieving high enantiomeric excesses (up to 99% ee). clarkegroupchem.orgyork.ac.uk Adapting this methodology to substrates suitable for forming this compound would be a primary research goal. Furthermore, the work of Varela and co-workers on the tin(IV) chloride-promoted glycosylation and rearrangement of acetoxy-glycals to produce optically active 2-alkoxy-2H-pyran-3(6H)-ones provides a strong precedent. acs.orgacs.orgnih.gov The reaction of a suitable glycal with methanol (B129727) in the presence of a chiral Lewis acid could potentially afford enantiomerically enriched this compound.

Future research in this area will likely focus on the design and screening of novel chiral catalysts and reaction conditions to control the stereochemical outcome. The development of organocatalytic approaches, which have shown success in the asymmetric synthesis of other heterocyclic systems, also presents a compelling direction. mdpi.com

Table 1: Potential Asymmetric Synthetic Approaches for this compound

| Method | Key Precursors | Potential Catalyst/Promoter | Expected Outcome |

| Asymmetric Maitland-Japp | Suitably functionalized aldehyde and keto-ester | Chiral Brønsted or Lewis acid | Enantiomerically enriched this compound |

| Chiral Lewis Acid-Promoted Glycosylation | Activated glycal (e.g., 2-acetoxy-xylal derivative) and Methanol | Chiral Tin(IV) or other Lewis acid complexes | Optically active 2-methoxy-2H-pyran-3(6H)-one, a precursor to this compound |

| Organocatalytic Michael Addition | Appropriate Michael acceptor and donor | Chiral amine or phosphoric acid catalyst | Chiral intermediate for cyclization to this compound |

Exploration of Photochemical and Electrochemical Reactivity

The carbonyl group in this compound is a prime site for photochemical and electrochemical transformations, offering pathways to novel molecular architectures.

Photochemical Reactivity: The photochemistry of cyclic ketones is well-documented, often involving Norrish Type I and Type II reactions. youtube.comkvmwai.edu.inwikipedia.org For this compound, a Norrish Type I cleavage would generate a biradical intermediate, which could then undergo decarbonylation, ring contraction to a substituted tetrahydrofuran, or form an unsaturated aldehyde. youtube.comkvmwai.edu.in The presence of the methoxy group at the α-position could influence the stability and subsequent reaction pathways of the radical intermediates. Investigating the photolytic behavior of this compound under various conditions (e.g., different wavelengths, solvents, and with or without sensitizers) could lead to the discovery of unique rearrangement and fragmentation products. rsc.orgrsc.org

Electrochemical Reactivity: Electrochemical methods offer a green and highly tunable approach to synthesis. google.comsioc-journal.cnorganic-chemistry.org The carbonyl group of this compound can be electrochemically reduced to form the corresponding alcohol or pinacol (B44631) coupling products. organic-chemistry.orgthieme-connect.comrsc.org The stereoselectivity of such reductions in cyclic ketones is often dependent on the electrode material and reaction conditions, presenting an opportunity to selectively generate diastereomers of the corresponding alcohol. rsc.orgacs.org Conversely, electrochemical oxidation at the α-position could provide a route to α-functionalized derivatives. electrochem.orgacs.org The development of electrochemical methods for the deconstructive functionalization of cyclic ketones also represents a frontier, potentially allowing for the conversion of this compound into valuable acyclic building blocks. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern synthetic chemistry is increasingly benefiting from the integration of continuous flow and automated synthesis technologies. uc.ptmdpi.comcam.ac.uknih.govbsb-muenchen.de These approaches offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput screening and optimization.

Flow Chemistry: The synthesis of heterocyclic compounds has been significantly advanced by flow chemistry. uc.ptmdpi.comcam.ac.uknih.govbsb-muenchen.de For this compound, a multistep flow synthesis could be envisioned, where intermediates are generated and consumed in a continuous stream without isolation. uc.pt This would be particularly advantageous for handling potentially unstable intermediates or hazardous reagents. Furthermore, packed-bed reactors with immobilized catalysts or reagents could be employed to streamline purification and catalyst recycling.

Automated Synthesis: Automated synthesis platforms, which can perform multiple reactions in parallel, would be invaluable for rapidly exploring the reaction space of this compound. google.comresearchgate.net For instance, an automated system could be used to screen a library of chiral catalysts for the asymmetric synthesis of the molecule (as discussed in 7.1) or to investigate its reactivity with a diverse set of reaction partners. acs.orgchiralpedia.com The combination of flow chemistry and automation has the potential to dramatically accelerate the discovery of new reactions and applications for this compound.

In Situ Spectroscopic Characterization of Transient Species and Reaction Intermediates

A deep understanding of the reaction mechanisms involved in the synthesis and transformation of this compound requires the ability to observe and characterize short-lived intermediates. In situ spectroscopic techniques are powerful tools for this purpose.

The application of in situ Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the context of flow systems, can provide real-time information on the concentrations of reactants, intermediates, and products. fraunhofer.dempg.de This would be especially useful for studying the kinetics and mechanisms of the reactions outlined in the preceding sections. For example, in situ NMR could be used to detect the formation of transient biradicals in photochemical reactions or to identify intermediates in electrochemical processes. nih.govnih.gov The ability to directly observe these species would provide invaluable mechanistic insights. acs.org

Synergistic Combination of Experimental and Computational Approaches for Mechanistic Discovery

The synergy between experimental work and computational modeling is a powerful paradigm for modern chemical research. numberanalytics.comnih.gov For a relatively uncharacterized molecule like this compound, computational methods can provide crucial predictive insights and help to rationalize experimental observations.

Density Functional Theory (DFT) calculations can be employed to investigate the conformational landscape of this compound, predicting the relative stabilities of different chair and twist-boat conformations. acs.orgtandfonline.comaip.org Such studies can also shed light on the influence of the anomeric effect conferred by the C2-methoxy group. tandfonline.comcas.cz Furthermore, DFT can be used to model reaction pathways, calculate activation barriers, and predict the structures of transition states and intermediates for the synthetic and reactive processes described above. memphis.edursc.orgacs.org This computational guidance can help to prioritize experimental efforts and to interpret complex reaction outcomes. For instance, computational modeling could be used to predict the regioselectivity and stereoselectivity of asymmetric reactions or to understand the branching ratios in photochemical processes. aip.orgresearchgate.net

By combining targeted experiments with robust computational analysis, a comprehensive understanding of the fundamental chemistry of this compound can be achieved, paving the way for its application in more complex synthetic endeavors.

Q & A

Q. What synthetic strategies are recommended for preparing 2-Methoxyoxan-3-one derivatives?

To synthesize derivatives, researchers often employ nucleophilic substitution or condensation reactions. For example, morpholinone core derivatives can be synthesized using reagents such as LiOH for hydrolysis and HATU/DIPEA for amide coupling (as demonstrated in morpholin-2-one core modifications) . Key steps include:

- Reaction optimization : Adjust reaction time, temperature, and stoichiometry (e.g., 1M LiOH in dioxane/water at rt for 45 min).

- Purification : Use column chromatography with gradients of ethyl acetate/hexane.

- Characterization : Confirm structures via H/C NMR and high-resolution mass spectrometry (HRMS).

Q. How should this compound be stored to ensure stability?

Storage at -20°C in airtight containers under inert gas (e.g., argon) is critical to prevent degradation. Stability studies indicate a shelf life of ≥5 years under these conditions . Avoid exposure to moisture or light, as these factors may accelerate hydrolysis or photochemical side reactions.

Q. What analytical techniques are suitable for characterizing this compound?

- Spectroscopy :

- NMR : Use H NMR (400 MHz, CDCl₃) to identify methoxy protons (δ ~3.3–3.5 ppm) and carbonyl groups (δ ~170–175 ppm).

- UV/Vis : Monitor λmax at 220 nm and 272 nm in methanol for purity assessment .

- Chromatography :

- HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (70:30) and a flow rate of 1.0 mL/min.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G level is effective for modeling geometry, electronic properties, and reaction pathways. For example:

- Conformational analysis : Optimize structures to identify the most stable chair or boat conformations of the oxane ring .

- Reactivity prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.

- Solvent effects : Use the Polarizable Continuum Model (PCM) to simulate solvation in methanol or dioxane .

Q. How can researchers resolve contradictions in reported stability data for this compound?

Contradictions often arise from variations in experimental conditions. A systematic approach includes:

- Controlled replication : Repeat studies under identical conditions (temperature, humidity, pH).

- Degradation profiling : Use LC-MS to identify decomposition products under stress conditions (e.g., heat, light).

- Meta-analysis : Compare data across studies while accounting for methodological differences (e.g., purity of starting materials) .

Q. What strategies optimize the regioselectivity of substitutions on the oxane ring?

- Directing groups : Introduce electron-withdrawing groups (e.g., carbonyl) to guide substitutions to the 3-position.

- Catalysis : Use Lewis acids (e.g., BF₃·OEt₂) to activate specific sites for functionalization.

- Kinetic vs. thermodynamic control : Adjust reaction temperature to favor desired intermediates .

Methodological Considerations

Q. How to design experiments for studying the compound’s biological activity?

- In vitro assays : Test serotonin modulation using rat brain homogenates, as demonstrated for structurally similar amphetamine derivatives .

- Dose-response curves : Use concentrations ranging from 1 nM to 100 µM to establish EC₅₀ values.

- Controls : Include vehicle (e.g., DMSO) and reference compounds (e.g., fluoxetine for serotonin reuptake inhibition).

Q. What precautions are necessary for safe handling?

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats.

- Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors.

- Emergency protocols : Follow OSHA HCS guidelines, including eye rinsing for 15 minutes and medical observation for 48 hours post-exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.